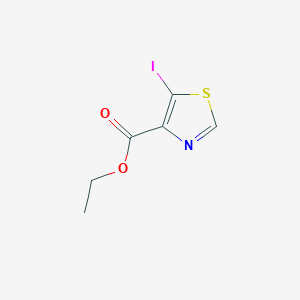![molecular formula C4H9ClN4 B1457377 [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride CAS No. 1956355-36-4](/img/structure/B1457377.png)
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride
Overview
Description
The compound [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a derivative of 4-methyl-4H-1,2,4-triazole . It is a solid substance . The empirical formula is C9H10O2 and the molecular weight is 150.17 .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves high regioselectivity, good functional group tolerance, and a wide substrate scope . A number of 3-methyl-4-(5-R-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazoles were obtained in high yields by thermal dehydration of acylated 4-methyl-1,2,5-oxadiaz .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string CN1C(CO)=NN=C1 . The InChI key is CIFUFRVSHZKBEO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
The compound is a solid and its solubility in acetone is 2.5%, clear, colorless to faintly yellow . The melting point is not specified in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activities
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride serves as a precursor in the synthesis of novel 1,2,4-triazole derivatives, which have demonstrated significant antimicrobial activities. For instance, Bektaş et al. (2007) reported the synthesis of various 1,2,4-triazole derivatives that showed good to moderate antimicrobial efficacy against tested microorganisms, highlighting the compound's utility in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.
Physical-Chemical Properties and Biological Activities
Gotsulya (2016) explored the synthesis of salts based on 1,2,4-triazole and theophylline derivatives, investigating their physical-chemical properties and preliminary biological activity. This research underscores the versatility of 1,2,4-triazole derivatives in medicinal chemistry, particularly in enhancing the performance and reducing the toxicity of pharmaceutical compounds A. Gotsulya, 2016.
Application in Corrosion Inhibition
Triazole derivatives, including those synthesized from this compound, have been evaluated for their effectiveness as corrosion inhibitors. Chaitra et al. (2015) conducted a study on the thermodynamic, electrochemical, and quantum chemical aspects of triazole Schiff bases as corrosion inhibitors on mild steel in acidic media. Their findings suggest these compounds exhibit promising inhibition efficiencies, attributed to their adsorption on metal surfaces, which could be beneficial in protecting metals against corrosion Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015.
Safety and Hazards
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects. These properties can vary greatly depending on the specific structure of the compound and can be influenced by factors such as its size, polarity, and stability .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other molecules. For example, certain compounds may be more stable and effective under specific pH or temperature conditions .
properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGPYVCYWZELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)



![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)
![Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-](/img/structure/B1457315.png)
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)